3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles, which undergo various reactions such as alkylation, cyclization, and condensation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the prop-2-en-1-yl group can be reduced to form saturated alkyl chains.
Substitution: Various substituents on the phenyl rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bonds may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may exhibit interesting bioactivities such as anti-inflammatory, antimicrobial, or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Their ability to interact with specific molecular targets makes them promising leads for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific bioactivity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazoles with different substituents on the phenyl rings. Examples include:
- 3-(2-HYDROXY-4-METHYLPHENYL)-4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-ETHOXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 3-(2-HYDROXY-4,6-DIMETHYLPHENYL)-4-(3-METHOXYPHENYL)-5-(PROP-2-EN-1-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of hydroxyl, methoxy, and prop-2-en-1-yl groups provides unique sites for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-methoxyphenyl)-5-prop-2-enyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H23N3O3/c1-5-9-26-22(15-7-6-8-16(12-15)29-4)19-20(24-25-21(19)23(26)28)18-14(3)10-13(2)11-17(18)27/h5-8,10-12,22,27H,1,9H2,2-4H3,(H,24,25) |
InChI Key |
SSDUSCTVZACFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CC=C)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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